molecular formula C8H11NO2 B15230899 2-(3-Hydroxypropyl)pyridine 1-oxide

2-(3-Hydroxypropyl)pyridine 1-oxide

Cat. No.: B15230899
M. Wt: 153.18 g/mol
InChI Key: DLUKXHUUCYHWRZ-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxypropyl group attached to the pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 3-hydroxypropylamine in the presence of a base, followed by oxidation to form the N-oxide. The reaction conditions typically include:

    Temperature: 50-60°C

    Solvent: Methanol or ethanol

    Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in a flow reactor can facilitate the coupling of 2-chloropyridine with 3-hydroxypropylamine, followed by in-line oxidation to produce the desired N-oxide.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3-Hydroxypropyl)pyridine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: The compound has potential as a ligand in coordination chemistry, forming stable complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)pyridine 1-oxide involves its ability to form stable complexes with metal ions. The N-oxide group enhances its binding affinity to metal ions, making it an effective chelating agent. This property is particularly useful in biological systems where metal ion regulation is crucial. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxypyridine N-oxide
  • 2-Mercaptopyridine N-oxide
  • 2-Hydroxypyridine

Uniqueness

2-(3-Hydroxypropyl)pyridine 1-oxide is unique due to the presence of the hydroxypropyl group, which imparts additional chemical reactivity and potential for functionalization. This makes it a versatile compound for various applications compared to its simpler counterparts.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(1-oxidopyridin-1-ium-2-yl)propan-1-ol

InChI

InChI=1S/C8H11NO2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10H,3,5,7H2

InChI Key

DLUKXHUUCYHWRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)CCCO)[O-]

Origin of Product

United States

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